molecular formula C12H12O6 B2961887 (4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid CAS No. 313525-17-6

(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid

Cat. No. B2961887
CAS RN: 313525-17-6
M. Wt: 252.222
InChI Key: KAZZPXMHIZJNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid” is a chemical compound with the molecular formula C12H12O6 . It has an average mass of 252.220 Da and a monoisotopic mass of 252.063385 Da . It is also known by other names such as 1-Isobenzofuranacetic acid, 1,3-dihydro-4,5-dimethoxy-3-oxo- .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran core with two methoxy groups at positions 4 and 5, a carbonyl group at position 3, and an acetic acid moiety attached to the benzofuran ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H12O6, an average mass of 252.220 Da, and a monoisotopic mass of 252.063385 Da .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Benzofuran Derivatives : Research has explored the synthesis of benzofuran derivatives for their analgesic and anti-inflammatory activities, highlighting the potential of these compounds in medicinal chemistry (Kenchappa & Bodke, 2020).
  • Spectroscopic Investigations : Structural and spectroscopic characteristics of benzofuran compounds, including their quantum chemical computations and vibrational modes, have been investigated to understand their physical and chemical properties (Khemalapure et al., 2020).

Biological Activity and Applications

  • Crystal Structure Analysis : Studies have detailed the crystal structures of benzofuran-acetic acid derivatives, providing insight into their molecular configurations and interactions (Gowda et al., 2015).
  • Catalysis and Chemical Transformations : Research has also focused on the catalytic properties of benzofuran derivatives, including their role in the condensation reactions of glycerol to form cyclic acetals, showcasing their relevance in green chemistry and sustainable processes (Deutsch et al., 2007).

Pharmacological Potential

  • Drug-likeness and Molecular Docking Studies : Computational studies have evaluated the drug-likeness parameters and molecular docking of benzofuran-acetic acid derivatives, suggesting their potential pharmaceutical applications (Hiremath et al., 2019).
  • Antioxidant Properties : The synthesis and antioxidant activities of triazole derivatives of benzofuran have been investigated, indicating their potential in developing treatments for oxidative stress-related diseases (Dovbnya et al., 2022).

properties

IUPAC Name

2-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-16-7-4-3-6-8(5-9(13)14)18-12(15)10(6)11(7)17-2/h3-4,8H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZZPXMHIZJNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.